molecular formula C18H21ClN4O2S2 B254349 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B254349
M. Wt: 425 g/mol
InChI Key: MLCYESFSHNNIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its binding to the dopamine D3 receptor. This binding results in the inhibition of dopamine release, which in turn affects the reward and motivation pathways in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide are still being studied. However, it has been found to have potential in the treatment of drug addiction, as well as other disorders related to reward and motivation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide in lab experiments include its high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other disorders related to reward and motivation. However, its limitations include the need for further research to fully understand its biochemical and physiological effects.

Future Directions

For the research on 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide include further studies on its mechanism of action and biochemical and physiological effects. It also has potential for the development of new treatments for drug addiction and other disorders related to reward and motivation. Additionally, it may have applications in other fields such as cancer research and immunology.

Synthesis Methods

The synthesis of 5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 2-(propylsulfanyl)pyrimidine-4-carboxylic acid with 3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride in the presence of triethylamine and 4-dimethylaminopyridine. The resulting intermediate is then reacted with thionyl chloride and sodium azide to yield the final product.

Scientific Research Applications

5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes it a potential candidate for the treatment of drug addiction and other disorders related to reward and motivation.

properties

Product Name

5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

Molecular Formula

C18H21ClN4O2S2

Molecular Weight

425 g/mol

IUPAC Name

5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H21ClN4O2S2/c1-3-8-26-18-21-9-11(19)14(22-18)16(25)23-17-13(15(24)20-2)10-6-4-5-7-12(10)27-17/h9H,3-8H2,1-2H3,(H,20,24)(H,23,25)

InChI Key

MLCYESFSHNNIRO-UHFFFAOYSA-N

SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC)Cl

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC)Cl

Origin of Product

United States

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